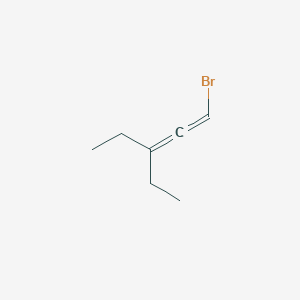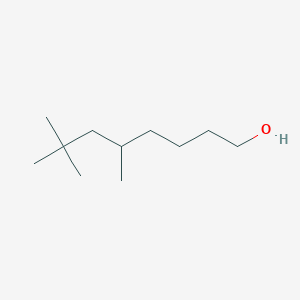
5,7,7-Trimethyloctan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is widely used in the fragrance industry as a fixative to enhance the stability and longevity of perfumes. The compound has a molecular formula of C18H38O and a molecular weight of 270.5 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
5,7,7-Trimethyloctan-1-ol is synthesized by reacting citral, a naturally occurring aldehyde found in lemongrass oil, with isobutylene, a petrochemical compound. The reaction produces a mixture of isomers, including 5,7,7-trimethyl-2-(1,3,3-trimethylbutyl)-1-octanol. The product is then purified by fractional distillation and characterized by gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar methods. The process is optimized for higher yields and purity, ensuring the compound meets the standards required for use in fragrances and other applications.
Chemical Reactions Analysis
Types of Reactions
5,7,7-Trimethyloctan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Various alcohols and hydrocarbons.
Substitution: Halogenated compounds and other derivatives.
Scientific Research Applications
5,7,7-Trimethyloctan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of new compounds, including ascorbic derivatives for potential pro-vitamin C applications.
Biology: Investigated for its anti-inflammatory and antioxidant properties in vitro.
Industry: Widely used in the fragrance industry as a fixative to enhance the stability and longevity of perfumes.
Mechanism of Action
The mechanism of action of 5,7,7-trimethyloctan-1-ol involves its interaction with olfactory receptors in the brain, which are responsible for our sense of smell. The compound’s anti-inflammatory and antioxidant properties are attributed to its ability to scavenge free radicals and inhibit inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
1-Octanol: A primary alcohol with a similar structure but without the additional methyl groups.
2-Butanol: Another alcohol with a different carbon chain length and structure.
Iso E Super: A closely related compound used in the fragrance industry.
Uniqueness
5,7,7-Trimethyloctan-1-ol is unique due to its specific structure, which imparts a distinct woody, cedar-like odor. This makes it highly valuable in the fragrance industry as a fixative, enhancing the stability and longevity of perfumes.
Properties
CAS No. |
5402-79-9 |
|---|---|
Molecular Formula |
C11H24O |
Molecular Weight |
172.31 g/mol |
IUPAC Name |
5,7,7-trimethyloctan-1-ol |
InChI |
InChI=1S/C11H24O/c1-10(7-5-6-8-12)9-11(2,3)4/h10,12H,5-9H2,1-4H3 |
InChI Key |
SYOHIEIRADPVNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCO)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


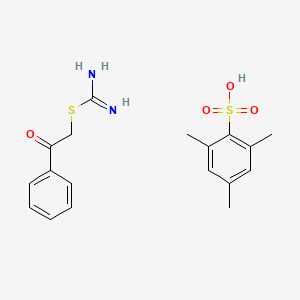
![2,5-Bis[(4-methylphenyl)sulfanyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14738439.png)
![(6E)-6-{[(Quinolin-2(1H)-ylidene)methyl]imino}cyclohexa-2,4-dien-1-one](/img/structure/B14738448.png)
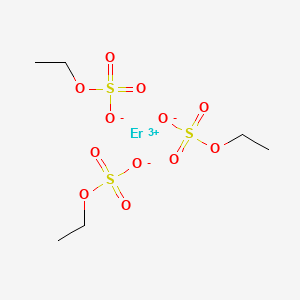
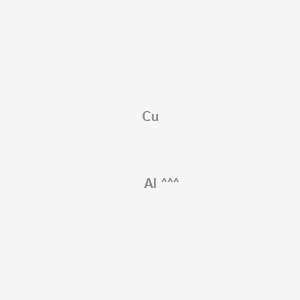
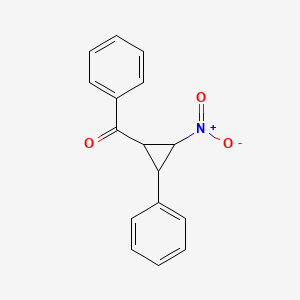

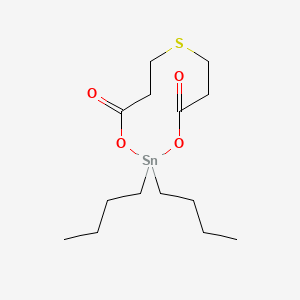
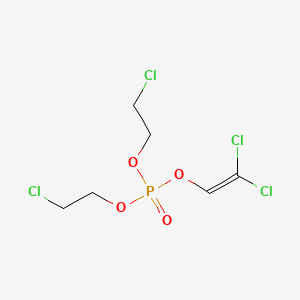
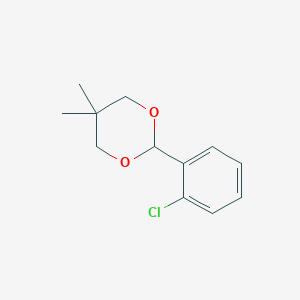
![thiophen-2-ylmethyl N-[(4-chlorophenyl)methyl]-N-methylcarbamodithioate](/img/structure/B14738508.png)

![2-Hydroxy-5-{[hydroxy(5-methyl-3-phenyl-1,2-oxazol-4-yl)methylidene]amino}benzoic acid](/img/structure/B14738519.png)
